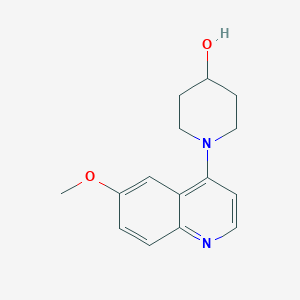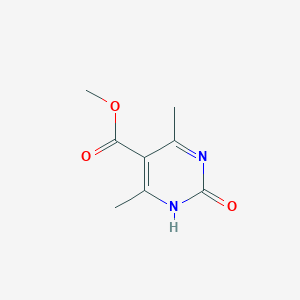
1-(6-Methoxyquinolin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(6-Methoxyquinolin-4-yl)piperidin-4-ol" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a methoxy group attached to the quinoline ring and a piperidin-4-ol moiety. This structure suggests potential biological activity, and derivatives of quinoline are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to complex molecules. For instance, the synthesis of 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives was achieved using a ligand-based drug design approach, followed by in vitro evaluation for RT inhibitory activity against HIV-1 . Similarly, the synthesis of a complex involving a quinoline derivative was performed through an ion-pair reaction at room temperature, which is a green chemistry approach . These methods highlight the diverse synthetic strategies that can be employed to create quinoline derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For example, the structure of a novel bioactive heterocycle was confirmed using IR, ^1H NMR, LC-MS spectra, and X-ray diffraction studies . The crystal structure of another quinoline derivative was studied by X-ray crystallography, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the conformation and stability of the molecules, which are important for their biological function.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reaction of quinoline with other compounds can lead to the formation of novel structures with potential biological activities. For instance, the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative resulted in a tropolone compound, whose structure was determined by X-ray diffraction . These reactions are significant for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict these properties and provide insights into the electronic structure of the molecules. For example, the stability of a molecule was analyzed using natural bond orbital analysis, and the electronic absorption spectrum was predicted to agree with the experimental data . These analyses are essential for the design and development of quinoline derivatives as bioactive molecules.
Future Directions
properties
IUPAC Name |
1-(6-methoxyquinolin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-2-3-14-13(10-12)15(4-7-16-14)17-8-5-11(18)6-9-17/h2-4,7,10-11,18H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTRCVYXTGIBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxyquinolin-4-yl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)


![methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate](/img/structure/B3004900.png)
![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)
